COX Inhibition Profile: Quantifying Potency and Substrate-Selective Behavior Relative to Mefenamic Acid
Flufenamic acid (FFA) exhibits a distinct COX inhibition profile compared to its close analog, mefenamic acid (MFA). While both inhibit COX-1 and COX-2, FFA displays a roughly 3-fold higher IC50 for human COX-2 [1]. Beyond simple IC50, FFA is a substrate-selective inhibitor, a property it shares with tolfenamic and mefenamic acid but not meclofenamic acid. This behavior is dependent on peroxide tone and allows FFA to rapidly bind COX-2, quench tyrosyl radicals, and reduce higher oxidation states of the heme moiety [2].
| Evidence Dimension | Human COX-2 Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 9.3 µM |
| Comparator Or Baseline | Mefenamic acid IC50 = 3.0 µM (approx.) |
| Quantified Difference | Flufenamic acid is approximately 3.1-fold less potent than mefenamic acid against human COX-2. |
| Conditions | Human recombinant COX-2 enzyme assay |
Why This Matters
This data is crucial for selecting the appropriate fenamate for COX-related studies; a researcher requiring a more potent COX-2 inhibitor would likely choose mefenamic acid, whereas one investigating the distinct mechanism of substrate-selective inhibition might select flufenamic acid.
- [1] Warner, T. D., Giuliano, F., Vojnovic, I., Bukasa, A., Mitchell, J. A., & Vane, J. R. (1999). Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: a full in vitro analysis. Proceedings of the National Academy of Sciences, 96(13), 7563-7568. View Source
- [2] Orlando, B. J., & Malkowski, M. G. (2016). Substrate-selective inhibition of cyclooxygenase-2 by fenamic acid derivatives is dependent on peroxide tone. Journal of Biological Chemistry, 291(29), 15069-15081. View Source
